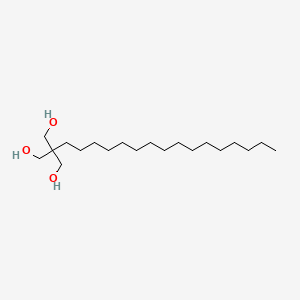
1,3-Bis(ethylsulfanyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-ビス(エチルスルファニル)プロパン-2-オールは、分子式C7H16OS2の有機化合物です。プロパン-2-オール骨格に2つのエチルスルファニル基が結合しているのが特徴です。
2. 製法
合成経路と反応条件
1,3-ビス(エチルスルファニル)プロパン-2-オールは、複数段階のプロセスを経て合成することができます。一般的な方法の1つは、1,3-ジクロロプロパン-2-オールとエチルスルフィドナトリウムを反応させる方法です。この反応は通常、ジメチルホルムアミド (DMF) などの有機溶媒中で、還流条件下で行われます。生成物は、その後、蒸留または再結晶によって精製されます。
工業的生産方法
1,3-ビス(エチルスルファニル)プロパン-2-オールの工業的生産には、同様の合成経路が採用されますが、より大規模な規模で行われます。連続フローリアクターと自動システムの使用により、生産プロセスの効率と収率を向上させることができます。また、工業的方法では、クロマトグラフィーなどの高度な精製技術が組み込まれており、最終生成物の高純度が保証されます。
3. 化学反応解析
反応の種類
1,3-ビス(エチルスルファニル)プロパン-2-オールは、以下を含むさまざまな化学反応を起こします。
酸化: 過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、スルホキシドまたはスルホン誘導体を元のチオエーテル化合物に戻すことができます。
置換: エチルスルファニル基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 過酸化水素 (H2O2)、m-クロロ過安息香酸 (m-CPBA)
還元: 水素化ホウ素ナトリウム (NaBH4)、水素化リチウムアルミニウム (LiAlH4)
置換: エチルスルフィドナトリウム (NaSEt)、ハロアルカン
生成される主な生成物
酸化: スルホキシド、スルホン
還元: チオエーテル誘導体
置換: さまざまな置換チオエーテル
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(ethylsulfanyl)propan-2-OL can be synthesized through a multi-step process. One common method involves the reaction of 1,3-dichloropropan-2-ol with sodium ethylsulfide. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
1,3-Bis(ethylsulfanyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original thioether compound.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium ethylsulfide (NaSEt), alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thioether derivatives
Substitution: Various substituted thioethers
科学的研究の応用
1,3-ビス(エチルスルファニル)プロパン-2-オールは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用され、特に硫黄含有化合物の開発において使用されます。
生物学: この化合物の誘導体は、抗真菌作用や抗菌作用などの潜在的な生物活性について研究されています。
医学: 感染症やその他の病気の治療における潜在的な治療薬としての可能性を探る研究が進行中です。
産業: 特殊化学品の製造に使用され、医薬品や農薬の合成における中間体としても使用されます。
作用機序
1,3-ビス(エチルスルファニル)プロパン-2-オールとその誘導体の作用機序には、さまざまな分子標的との相互作用が含まれます。たとえば、その抗真菌活性は、真菌細胞膜の生合成に関与する酵素の阻害によるものです。この化合物は、他の細胞成分とも相互作用し、細胞プロセスを混乱させ、最終的に細胞死に至らせる可能性があります。
6. 類似の化合物との比較
類似の化合物
1,3-ビス(1,2,3-トリアゾール-1-イル)プロパン-2-オール: 抗真菌作用が知られており、フルコナゾールアナログの開発に使用されています。
1,3-ビス(ベンゾトリアゾール-1-イル)プロパン-2-オール: 抗真菌作用を示し、潜在的な生物学的応用を持つ金属錯体の合成に使用されます。
独自性
1,3-ビス(エチルスルファニル)プロパン-2-オールは、エチルスルファニル基の存在により独特であり、独特の化学的性質と反応性を付与します。これは、硫黄含有分子の合成や、新しい化学的および生物学的な活性の探求に役立つ貴重な化合物です。
類似化合物との比較
Similar Compounds
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: Known for its antifungal properties and used in the development of fluconazole analogues.
1,3-Bis(benzotriazol-1-yl)-propan-2-ol: Exhibits antifungal activity and is used in the synthesis of metal complexes with potential biological applications.
Uniqueness
1,3-Bis(ethylsulfanyl)propan-2-OL is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of sulfur-containing molecules and for exploring new chemical and biological activities.
特性
CAS番号 |
202525-47-1 |
|---|---|
分子式 |
C7H16OS2 |
分子量 |
180.3 g/mol |
IUPAC名 |
1,3-bis(ethylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C7H16OS2/c1-3-9-5-7(8)6-10-4-2/h7-8H,3-6H2,1-2H3 |
InChIキー |
ARXLDZDVKAODES-UHFFFAOYSA-N |
正規SMILES |
CCSCC(CSCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine](/img/structure/B12564289.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]](/img/structure/B12564291.png)
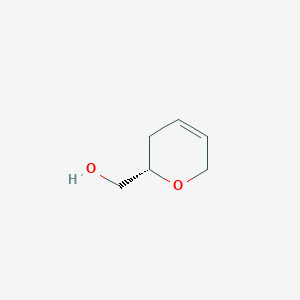

![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-](/img/structure/B12564309.png)
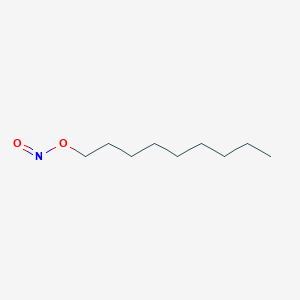

![5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol](/img/structure/B12564331.png)
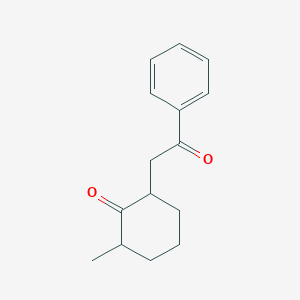
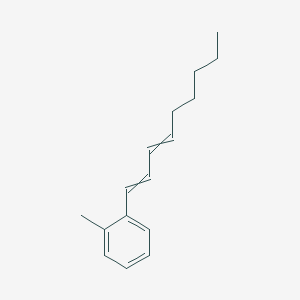

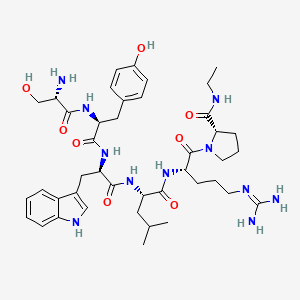
![4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide](/img/structure/B12564360.png)
